molecular formula C13H29NO B13261802 4-[(5-Methylheptan-3-yl)amino]pentan-1-ol

4-[(5-Methylheptan-3-yl)amino]pentan-1-ol

Cat. No.: B13261802
M. Wt: 215.38 g/mol
InChI Key: CUTNWXSHIJOPOB-UHFFFAOYSA-N
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Description

4-[(5-Methylheptan-3-yl)amino]pentan-1-ol is an organic compound with the molecular formula C13H29NO It is characterized by the presence of an amino group attached to a pentanol chain, which is further substituted with a methylheptan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Methylheptan-3-yl)amino]pentan-1-ol typically involves the reaction of 5-methylheptan-3-amine with 4-penten-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the hydrogenation process. The reaction conditions include maintaining a temperature of around 80-100°C and a pressure of 1-2 atm. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Methylheptan-3-yl)amino]pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Substituted amines, alkylated derivatives

Scientific Research Applications

4-[(5-Methylheptan-3-yl)amino]pentan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-[(5-Methylheptan-3-yl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-methylpentan-1-ol: Shares a similar structure but differs in the position and type of substituents.

    4-[(5-Methylheptan-3-yl)amino]cyclohexan-1-ol: Contains a cyclohexane ring instead of a pentanol chain.

    1-Amino-2-methyl-2-propanol: A simpler structure with different functional groups.

Uniqueness

4-[(5-Methylheptan-3-yl)amino]pentan-1-ol is unique due to its specific combination of functional groups and the presence of a methylheptan substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H29NO

Molecular Weight

215.38 g/mol

IUPAC Name

4-(5-methylheptan-3-ylamino)pentan-1-ol

InChI

InChI=1S/C13H29NO/c1-5-11(3)10-13(6-2)14-12(4)8-7-9-15/h11-15H,5-10H2,1-4H3

InChI Key

CUTNWXSHIJOPOB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CC)NC(C)CCCO

Origin of Product

United States

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